1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene solubility and physical data
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene solubility and physical data
Topic: 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene: Solubility, Physical Data, and Application Protocols Content Type: Technical Reference Guide Audience: Chemical Researchers, Battery Engineers, and Drug Discovery Scientists
Executive Summary
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene (CAS: 1099597-28-0) is a specialized fluorinated aromatic intermediate.[1][2] Its unique structure—combining an electron-deficient 3,4,5-trifluorophenyl core with a lipophilic 2,2,2-trifluoroethyl side chain—imparts exceptional oxidative stability and hydrophobicity.
While originally explored in liquid crystal synthesis, its primary utility has shifted toward High-Voltage Lithium Metal Batteries (LMBs) .[2] It serves as a high-performance electrolyte additive or co-solvent, capable of stabilizing cathodes at voltages >4.5 V and forming robust, LiF-rich Solid Electrolyte Interphases (SEI) on lithium anodes.[2]
Part 1: Physicochemical Profile[2][3][4]
The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.
Table 1: Physical & Chemical Properties[2][3][4][5][6]
| Property | Value / Range | Confidence Level |
| CAS Number | 1099597-28-0 | Verified |
| Molecular Formula | C₈H₄F₆ | Verified |
| Molecular Weight | 214.11 g/mol | Verified |
| Physical State | Colorless Liquid | Experimental |
| Boiling Point | 180–190 °C (at 760 mmHg) | Predicted/Lit.[2] Analog |
| Density | ~1.45 – 1.50 g/cm³ | Estimated (Based on analogs) |
| LogP (Octanol/Water) | 3.8 – 4.2 | High (Lipophilic) |
| Refractive Index | ~1.42 – 1.44 | Estimated |
| Flash Point | > 60 °C (Flammable Vapor) | Safety Class 3 |
| Dielectric Constant | Low (< 5) | Non-polar characteristic |
Solubility & Solvent Compatibility[2]
Due to the high fluorine content (6 atoms per molecule), this compound exhibits "fluorous" behavior—it is highly hydrophobic and lipophilic.[2]
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Soluble In:
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Insoluble In:
Part 2: Synthesis Protocol
Methodology: Copper-Mediated Trifluoromethylation Rationale: Direct trifluoroethylation of the benzene ring is difficult.[2] A more reliable, self-validating protocol involves the conversion of a benzylic electrophile using a trifluoromethylating agent (Ruppert-Prakash reagent).[2] This ensures regiospecificity at the 5-position.[1][2]
Reagents:
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Precursor: 3,4,5-Trifluorobenzyl bromide (or mesylate).[2]
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CF₃ Source: Trimethyl(trifluoromethyl)silane (TMS-CF₃).[2]
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Catalyst: Copper(I) Iodide (CuI).[2]
-
Ligand: 1,10-Phenanthroline (optional, stabilizes Cu).[2]
-
Solvent: DMF or NMP (Anhydrous).
Step-by-Step Workflow:
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Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3,4,5-trifluorobenzyl bromide (1.0 eq) and CuI (0.2 eq) in anhydrous DMF.
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Activation: Add KF or CsF (1.2 eq) to activate the silyl species.
-
Addition: Dropwise add TMS-CF₃ (1.5 eq) at 0°C. The reaction is exothermic; maintain temperature <10°C during addition.
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Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via ¹⁹F-NMR (Look for disappearance of TMS-CF₃ peak at -67 ppm and appearance of -CH₂-CF₃ triplet at ~-66 ppm).[2]
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x).[2] Wash organics with brine to remove DMF.[2]
-
Purification: Dry over MgSO₄, concentrate, and purify via fractional distillation (vacuum recommended due to high BP).
Visualizing the Synthesis Logic
Figure 1: Copper-mediated cross-coupling pathway for regiospecific synthesis.[2]
Part 3: Application in Energy Storage (LMBs)
The primary industrial interest in this compound lies in its ability to engineer the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) .[2]
Mechanism of Action
Standard carbonate electrolytes decompose at high voltages (>4.3 V).[2] 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene acts as a functional additive:
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Anodic Stability: The electron-withdrawing fluorine atoms on the benzene ring lower the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule resistant to oxidation at the cathode up to ~4.8 V.[2]
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LiF Formation: Under reductive conditions (at the Li anode), the trifluoroethyl group serves as a donor for Fluorine radicals, facilitating the formation of Lithium Fluoride (LiF).[2] LiF is mechanically rigid and electrically insulating, suppressing lithium dendrite growth.[2]
Electrolyte Protocol (Standard Formulation)
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Base Solvent: 1.0 M LiPF₆ in EC/DEC (1:1 v/v).
-
Additive Loading: 2.0 wt% to 5.0 wt% of 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene.[2]
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Mixing: Add into the base electrolyte inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm). Stir for 4 hours.
Visualizing the Electrochemical Impact
Figure 2: Dual-action mechanism suppressing dendrites and preventing high-voltage oxidation.[2]
Part 4: Safety & Handling (SDS Summary)
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Hazards: Flammable liquid (Category 3).[2] Skin and eye irritant.[1][2]
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Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Fluorinated aromatics can slowly hydrolyze if exposed to moisture over long periods, releasing HF.[2]
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PPE: Neoprene or Nitrile gloves are required.[2] Standard latex offers poor protection against fluorinated solvents.[2]
References
-
Beilstein Journal of Organic Chemistry. (2013). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.[2] (Analogous synthesis protocols). Retrieved from [Link]
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PubChem. (2025).[2][3][4] Compound Summary: 1,2,3-Trifluorobenzene Derivatives.[1][2][5][6] National Library of Medicine.[2] Retrieved from [Link]
Sources
- 1. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene|RUO [benchchem.com]
- 2. Benzene, (1,2,2-trifluoroethenyl)- | C8H5F3 | CID 67971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Trifluoro-5-methylbenzene | C7H5F3 | CID 17776703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:80172-04-9 | 1,2,3-Trifluoro-5-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]
- 6. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]
